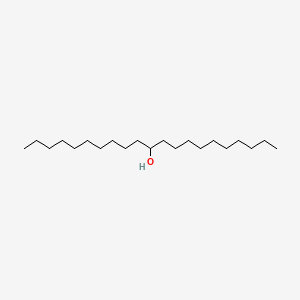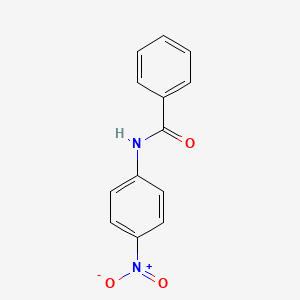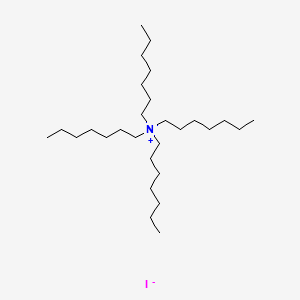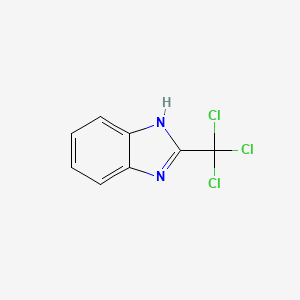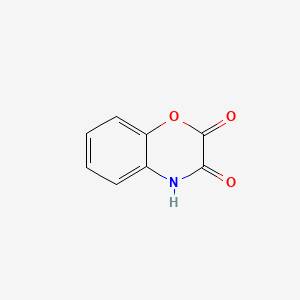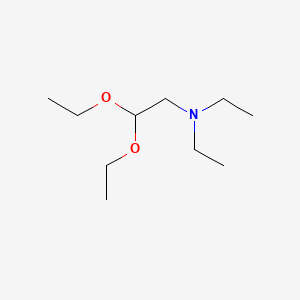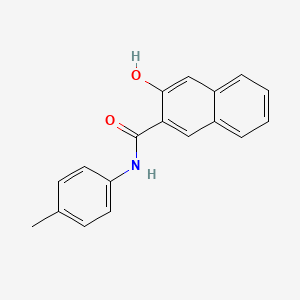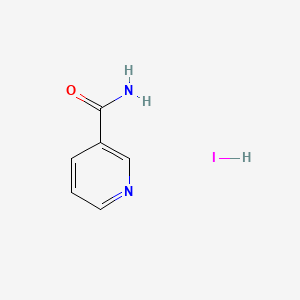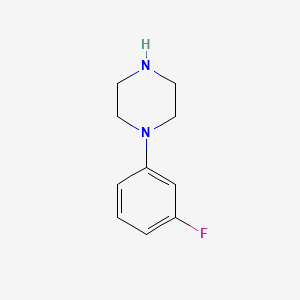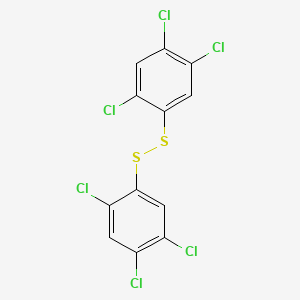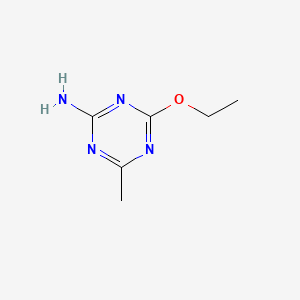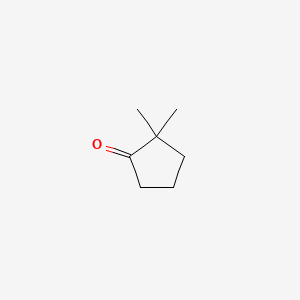
2,2-Dimethylcyclopentanone
Vue d'ensemble
Description
2,2-Dimethylcyclopentanone is a cyclic ketone with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . It is characterized by a five-membered ring structure with two methyl groups attached to the second carbon atom. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Applications De Recherche Scientifique
2,2-Dimethylcyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of chiral phosphines and other complex organic molecules.
Biology: It serves as a biochemical tool in proteomics research and the study of enzyme mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Safety and Hazards
2,2-Dimethylcyclopentanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
2,2-Dimethylcyclopentanone is a cyclic ketone . It is primarily used as an intermediate in the synthesis of pharmaceuticals and fragrances . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
The mode of action of this compound is largely dependent on the chemical reactions it undergoes during the synthesis of other compounds. For instance, it can engage in various reactions, including nucleophile addition, aryl ketone formation, and cyclic ether formation .
Biochemical Pathways
The biochemical pathways affected by this compound are also dependent on the specific compounds it is used to synthesize. For example, it has been used in the synthesis of various C-2 substituted vitamin D derivatives . In this context, it would affect the biochemical pathways related to vitamin D metabolism.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it undergoes and the compounds it is used to synthesize. For instance, when used to synthesize vitamin D derivatives, it could potentially influence cellular processes related to bone health, immune function, and more .
Analyse Biochimique
Biochemical Properties
2,2-Dimethylcyclopentanone is known to engage in various reactions, including nucleophile addition, aryl ketone formation, and cyclic ether formation . It demonstrates catalytic potential in polymer synthesis
Molecular Mechanism
It’s known that due to its reactivity, this compound readily engages in various reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclopentanone can be synthesized through several methods. One common approach involves the methylation of 2-methoxycarbonyl cyclopentanone . This process typically requires the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylcyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentanone derivatives
Comparaison Avec Des Composés Similaires
- 2-Methylcyclopentanone
- 2,2-Dimethylcyclohexanone
- 3-Methylcyclopentanone
- 2,6-Dimethylcyclohexanone
Comparison: 2,2-Dimethylcyclopentanone is unique due to its specific ring structure and the presence of two methyl groups at the second carbon. This structural feature imparts distinct reactivity and steric properties compared to similar compounds. For example, 2,2-Dimethylcyclohexanone has a six-membered ring, which affects its reactivity and physical properties .
Propriétés
IUPAC Name |
2,2-dimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6(7)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGZMZBYOHMEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196505 | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4541-32-6 | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004541326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)
